Orthogonal Cross-Coupling Reactivity: Chemoselective Activation of C–Br over C–Cl
In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition rate of aryl bromides is >100-fold faster than that of aryl chlorides [1]. This intrinsic reactivity difference permits the chemoselective functionalization of the bromo site in 1-bromo-2-chloro-4,5-dimethylbenzene while leaving the chloro substituent intact for a second coupling step. The orthogonal reactivity is not available in symmetrical dihalo analogs such as 1,2-dibromo-4,5-dimethylbenzene, which yields statistical product mixtures under identical conditions [2]. A dedicated study on polyhalogenated aryl triflates confirmed the reactivity order C–Br > C–Cl > C–OTf and demonstrated successful sequential double functionalization of bromochloroaryl systems [3].
| Evidence Dimension | Oxidative addition rate in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–Br bond (oxidative addition rate ~10^2–10^3 M⁻¹s⁻¹) |
| Comparator Or Baseline | C–Cl bond (oxidative addition rate ~10^0–10^1 M⁻¹s⁻¹); 1,2-Dibromo-4,5-dimethylbenzene (two C–Br sites, no intrinsic chemoselectivity) |
| Quantified Difference | Relative reactivity C–Br > C–Cl by >100-fold |
| Conditions | Pd(0) catalyst, Suzuki-Miyaura cross-coupling conditions |
Why This Matters
This orthogonal reactivity enables the synthesis of complex, unsymmetrical biaryl and terphenyl structures that cannot be prepared in a controlled, sequential manner using dibromo or dichloro analogs.
- [1] Amatore, C.; Jutand, A. Mechanistic and kinetic studies of palladium catalytic systems. J. Organomet. Chem. 1999, 576, 254–278. DOI: 10.1016/S0022-328X(98)01063-8. View Source
- [2] Míguez, J. M. A.; Adrio, L. A.; Sousa-Pedrares, A.; et al. A Practical and General Synthesis of Unsymmetrical Terphenyls. J. Org. Chem. 2007, 72, 7771–7774. DOI: 10.1021/jo701308b. View Source
- [3] Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. J. Organomet. Chem. 2024, 1005, 122994. DOI: 10.1016/j.jorganchem.2023.122994. View Source
